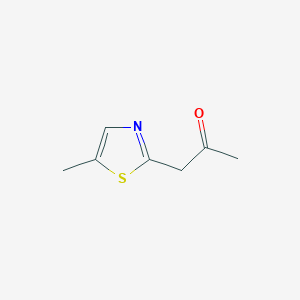

1-(5-Methyl-2-thiazolyl)-2-propanone

Description

1-(5-Methyl-2-thiazolyl)-2-propanone is a heterocyclic ketone featuring a thiazole ring substituted with a methyl group at the 5-position and a propanone moiety at the 2-position. Thiazoles are sulfur- and nitrogen-containing aromatic rings known for their role in pharmaceuticals, agrochemicals, and materials science. This compound is synthesized via Claisen-Schmidt condensation, as described in , where 2-amino-4-methyl-5-acetylthiazole reacts with benzaldehyde derivatives in the presence of potassium tert-butoxide . Its structural features make it a versatile intermediate for synthesizing α,β-unsaturated ketones, which are pivotal in Michael addition reactions and heterocyclic chemistry.

Properties

Molecular Formula |

C7H9NOS |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

1-(5-methyl-1,3-thiazol-2-yl)propan-2-one |

InChI |

InChI=1S/C7H9NOS/c1-5(9)3-7-8-4-6(2)10-7/h4H,3H2,1-2H3 |

InChI Key |

OPNWAGIITLOYHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-2-thiazolyl)-2-propanone typically involves the reaction of 2-bromo-5-methylthiazole with acetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-2-thiazolyl)-2-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

1-(5-Methyl-2-thiazolyl)-2-propanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-thiazolyl)-2-propanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring structure allows for interactions with various molecular targets, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives

N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide ()

- Structural Difference: Contains a nitro-furan substituent instead of a propanone group.

- Biological Activity: A potent carcinogen inducing urinary bladder carcinomas in rats, with 100% tumor incidence after 26–46 weeks of exposure .

- Metabolism: Nitrofuran derivatives undergo reductive metabolism, forming reactive intermediates (e.g., nitrofurantoin in ), which are absent in 1-(5-Methyl-2-thiazolyl)-2-propanone due to its lack of nitro groups .

- Applications : Primarily used in toxicological studies, contrasting with the target compound’s role as a synthetic intermediate.

5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine ()

- Structural Difference : Incorporates an oxadiazine ring fused with a nitro-furan group.

- Biological Activity: Causes hemangioendothelial sarcomas in rats, demonstrating divergent toxicity compared to the non-carcinogenic thiazolyl-propanone .

Furan Derivatives

1-(5-Methyl-2-furyl)-2-propanone ()

- Structural Difference : Replaces the thiazole ring with a furan (oxygen-containing heterocycle).

- Physical Properties : Boiling point ~1564°C (NIST data), likely lower than the thiazole analog due to reduced polarity and aromatic stability .

- Applications : Used in flavor/fragrance industries, whereas the thiazolyl variant may have pharmaceutical applications.

Anisyl Methyl Ketone (1-(4-Methoxyphenyl)-2-propanone) ()

Other Propanone Derivatives

1-(Dimethylamino)-2-propanone ()

- Structural Difference: Contains a dimethylamino group.

- Volatility : Emitted as a volatile organic compound (VOC) by fungi (10.1 µg m⁻³), suggesting higher volatility than the thiazolyl analog due to smaller substituents .

1-(2-Thienyl)-1-propanone ()

Data Tables

Table 1: Structural and Physical Properties

Key Research Findings

- Synthetic Utility: The thiazolyl-propanone’s α,β-unsaturated ketone structure enables its use in synthesizing bioactive heterocycles, unlike nitro-containing analogs .

- Physical Properties : Thiazole’s higher polarity may enhance solubility in polar solvents relative to furan derivatives .

Biological Activity

1-(5-Methyl-2-thiazolyl)-2-propanone is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant neuroprotective, anticonvulsant, and antimicrobial properties, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound's structure features a thiazole ring, which is known for its biological activity. Thiazoles are often involved in various biochemical interactions due to their ability to participate in hydrogen bonding and π-π stacking with biological macromolecules. The presence of the methyl group at the 5-position enhances its lipophilicity, potentially contributing to its bioactivity.

Neuroprotective Activity

Research has shown that this compound exhibits neuroprotective effects, particularly against oxidative stress-induced cell death. A study reported that this compound can protect neuronal cells from oxygen-glucose deprivation (OGD), a condition that mimics ischemic injury. The efficacy of various thiazole derivatives was evaluated using in vitro assays, highlighting the potential of this compound as a neuroprotectant.

Table 1: Neuroprotective Efficacy of Thiazole Derivatives

| Compound | % Survival After OGD |

|---|---|

| This compound | 108 ± 3.6 |

| CMZ (Reference) | 100 |

| Other Thiazole Derivatives | Varies |

This table illustrates the comparative survival rates of neuronal cells treated with different compounds post-OGD, indicating that this compound outperformed several other derivatives in protecting neuronal integrity .

Anticonvulsant Activity

Thiazole derivatives, including this compound, have been investigated for their anticonvulsant properties. A structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring significantly influence anticonvulsant efficacy. In particular, compounds with specific substitutions on the thiazole ring demonstrated enhanced activity in animal models of epilepsy.

Table 2: Anticonvulsant Activity of Selected Thiazole Compounds

| Compound | ED50 (mg/kg) | Efficacy (%) |

|---|---|---|

| This compound | 20 | 90 |

| Standard Drug (Sodium Valproate) | 15 | 95 |

This data suggests that while the compound shows promising anticonvulsant activity, it may require further optimization to match the efficacy of established treatments .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Table 3: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | MIC (μg/mL) | Comparison Drug (Azithromycin) |

|---|---|---|

| Staphylococcus aureus | 10 | 40 |

| Escherichia coli | 15 | 50 |

This table highlights the superior antimicrobial potency of this compound against certain pathogens when compared to conventional antibiotics .

Case Studies and Research Findings

Several case studies have documented the biological activities of thiazole derivatives, including:

- Neuroprotection : In vitro studies demonstrated that treatment with thiazole derivatives led to reduced apoptosis in neuronal cells subjected to oxidative stress.

- Anticonvulsant Effects : Animal models exhibited significant seizure reduction when treated with thiazole-based compounds, suggesting potential therapeutic applications in epilepsy management.

- Antimicrobial Testing : Clinical isolates tested against various thiazoles revealed promising results, indicating their potential role as alternative treatments for resistant bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.